Bicyclo[2.1.0]pent-2-en-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.0]pent-2-en-5-one is an organic compound with the molecular formula C₅H₄O. It is a bicyclic compound, meaning it contains two fused rings. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.1.0]pent-2-en-5-one can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with a suitable oxidizing agent to form the desired bicyclic structure. The reaction conditions typically involve the use of a solvent such as heptane and may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.0]pent-2-en-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other bicyclic compounds.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce different bicyclic hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.0]pent-2-en-5-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug design and synthesis, often involves this compound.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which bicyclo[2.1.0]pent-2-en-5-one exerts its effects involves its unique bicyclic structure, which influences its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application but often include interactions with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.0]pentane: Another bicyclic compound with a similar structure but different reactivity.
Cyclopentadiene: A related compound that serves as a precursor in the synthesis of bicyclo[2.1.0]pent-2-en-5-one.
Pyramidane: A compound with a similar bicyclic structure but different chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
54166-57-3 |
---|---|
Molekularformel |
C5H4O |
Molekulargewicht |
80.08 g/mol |
IUPAC-Name |
bicyclo[2.1.0]pent-2-en-5-one |
InChI |
InChI=1S/C5H4O/c6-5-3-1-2-4(3)5/h1-4H |
InChI-Schlüssel |
LLBKWGOFEXFBSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C1C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.